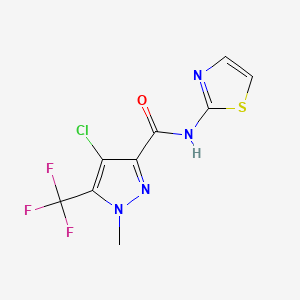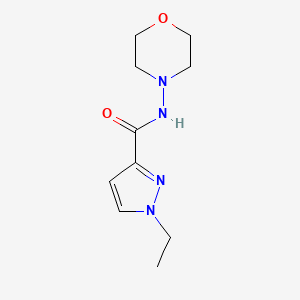![molecular formula C25H27NO3 B10973442 (2,5-Dimethylfuran-3-yl){4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10973442.png)
(2,5-Dimethylfuran-3-yl){4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound with a unique structure that combines a furan ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars under heat . The piperidine moiety is often prepared through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of biotechnological methods, such as enzyme-catalyzed reactions, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of flavors and fragrances due to its unique aromatic properties. It is also explored for its potential use in the development of new materials .
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets. The furan ring can participate in electron transfer reactions, while the piperidine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar properties.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Used in flavor and fragrance applications.
Uniqueness
What sets (2,5-DIMETHYL-3-FURYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE apart is its combination of a furan ring with a piperidine moiety, which provides unique chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C25H27NO3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H27NO3/c1-18-17-23(19(2)29-18)24(27)26-15-13-22(14-16-26)25(28,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,22,28H,13-16H2,1-2H3 |
InChI Key |
DZKRUNOUIOGYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10973371.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10973382.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10973390.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10973396.png)
![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10973401.png)
![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B10973402.png)



![5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973430.png)
![5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10973435.png)

